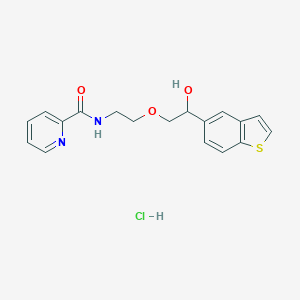
N-(2-(2-Benzo(b)thien-5-yl-2-hydroxyethoxy)ethyl)-2-pyridinecarboxamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-Benzo(b)thien-5-yl-2-hydroxyethoxy)ethyl)-2-pyridinecarboxamide monohydrochloride, commonly known as BTE, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTE has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
BTE has been found to exert its effects through a variety of mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. BTE has also been shown to interact with a variety of cellular targets, including histone deacetylases and protein kinases.
Biochemical and Physiological Effects
BTE has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. BTE has also been shown to modulate immune function and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BTE has several advantages for use in laboratory experiments, including its low toxicity and ease of synthesis. However, BTE can be difficult to work with due to its poor solubility in water and limited stability in solution.
Orientations Futures
There are several areas of research that could be explored further with regards to BTE. These include investigating its potential as a therapeutic agent for specific types of cancer, exploring its effects on immune function, and investigating its potential as a neuroprotective agent. Further studies could also be conducted to optimize the synthesis and formulation of BTE for use in clinical settings.
Méthodes De Synthèse
BTE can be synthesized through a multi-step process involving the reaction of 2-benzo[b]thiophen-5-ol with 2-(2-bromoethoxy)ethyl pyridine-2-carboxylate in the presence of a base, followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Applications De Recherche Scientifique
BTE has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. Some of the areas of research include cancer, inflammation, and neurodegenerative diseases.
Propriétés
Numéro CAS |
142934-83-6 |
|---|---|
Formule moléculaire |
C18H19ClN2O3S |
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
N-[2-[2-(1-benzothiophen-5-yl)-2-hydroxyethoxy]ethyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H18N2O3S.ClH/c21-16(13-4-5-17-14(11-13)6-10-24-17)12-23-9-8-20-18(22)15-3-1-2-7-19-15;/h1-7,10-11,16,21H,8-9,12H2,(H,20,22);1H |
Clé InChI |
BGFWPEONHRVPHS-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NCCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl |
SMILES canonique |
C1=CC=NC(=C1)C(=O)NCCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl |
Synonymes |
1-(Benzo(b)thiophen-5-yl)-2-(1-(nicotinoylamino)ethoxy)ethanol hydroch loride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)


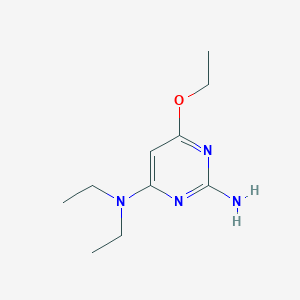
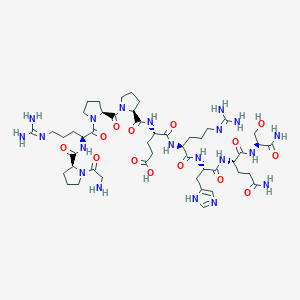
![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
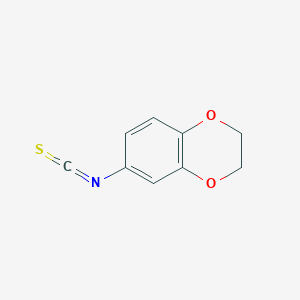
![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)
![3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-](/img/structure/B114206.png)

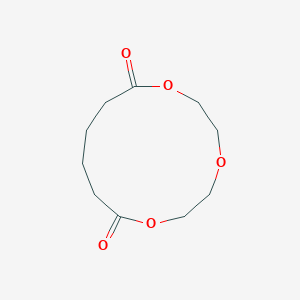
![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)